3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
923194-99-4 |
|---|---|
Molecular Formula |
C27H25N5O5 |
Molecular Weight |
499.527 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |
InChI Key |
FOKFEICGUMBLMW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C20H20N4O4
- Molecular Weight : 368.40 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the compound structure.
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various biological targets:
- Antidepressant Activity : The compound's structure suggests it may interact with serotonin and dopamine receptors, similar to other piperazine derivatives. Studies have shown that modifications in the piperazine ring can enhance affinity for these receptors, potentially leading to antidepressant effects .
- Antitumor Activity : Preliminary studies indicate that pyrido[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This is thought to occur through the modulation of cell cycle regulators and pro-apoptotic factors .
- Neuroprotective Effects : The presence of the benzodioxole moiety is associated with neuroprotective properties. Compounds containing this structure have been reported to reduce oxidative stress and inflammation in neuronal cells .
Biological Activity Data
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including the compound , demonstrated significant antidepressant-like effects in animal models. The study utilized the forced swim test and tail suspension test as behavioral assays to measure efficacy. Results showed a marked decrease in immobility time compared to control groups .
Case Study 2: Antitumor Properties
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell growth significantly at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as an antitumor agent .
Case Study 3: Neuroprotection
Research focusing on neuroprotective effects highlighted that treatment with this compound reduced neuronal cell death induced by oxidative stressors such as hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
In vitro assays have shown that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Therapeutic Potential
The dual action of this compound as both an anticancer and antimicrobial agent positions it as a versatile therapeutic candidate. Its structure allows for modifications that could enhance its efficacy and reduce toxicity.
Case Study: Anticancer Activity
In one study, the compound was tested in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo . This suggests that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in tumor cells.
Case Study: Antimicrobial Activity
Another research effort focused on evaluating the compound's activity against resistant strains of bacteria. The findings indicated that it could inhibit bacterial growth at low concentrations (Minimum Inhibitory Concentration - MIC values around 15.62 µg/mL), highlighting its potential use in treating infections caused by resistant pathogens .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
Compounds such as 5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () share the 4-phenylpiperazinyl-ethyl-2-oxo side chain but differ in the pyridopyrimidine core isomerism ([2,3-d] vs. [3,2-d]). This positional isomerism alters electronic distribution, as evidenced by DFT studies on similar pyrido[2,3-d]pyrimidines, which exhibit HOMO-LUMO gaps of 3.9–4.1 eV .
Benzodioxole- and Piperazine-Containing Analogues
- 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporates a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core. However, the absence of the pyrido[3,2-d]pyrimidine core limits direct functional comparability .
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () features a simpler pyrimidine core but retains the benzodioxolylmethyl-piperazine motif. Single-crystal X-ray data (orthorhombic, Pccn) reveal planar geometry, suggesting that steric constraints in the target compound’s bicyclic core may reduce conformational flexibility .
Electronic and Spectroscopic Properties
Comparative DFT analyses highlight key differences:
The target compound’s 4-phenylpiperazinyl group may contribute to π-π stacking interactions, as seen in ’s pyrimidine derivative, where phenylpiperazine enhances crystallinity .
Pharmacological Implications
Q & A
Q. How can advanced analytical methods resolve stereochemical ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
